molecular formula C10H12N2O B1519385 (3-Amino-1-azetidinyl)(phenyl)methanone CAS No. 887588-62-7

(3-Amino-1-azetidinyl)(phenyl)methanone

Cat. No. B1519385
CAS RN: 887588-62-7
M. Wt: 176.21 g/mol
InChI Key: UMVRSUKQZOUCCV-UHFFFAOYSA-N
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Description

3-Amino-1-azetidinyl)(phenyl)methanone, also known as 3-APM, is a novel synthetic compound that has recently been studied for its potential applications in the fields of chemistry and biochemistry. It is an azetidine-based heterocyclic compound that contains an amino group and a phenyl group, and has been found to have several interesting properties.

Scientific Research Applications

Catalytic Asymmetric Addition

A practical approach to enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from readily available materials demonstrates the potential of azetidine-based compounds in catalytic asymmetric addition. The study highlights the significant enantioselectivity achieved in the ethylation, methylation, arylation, and alkynylation of aldehydes, showcasing the role of the azetidine backbone in catalysis and suggesting its utility in synthetic organic chemistry (Wang et al., 2008).

Electrochemical Synthesis of Antioxidative Compounds

An innovative two-step one-pot electrochemical synthesis method utilizes a related compound to produce novel 8-amino-1,4-benzoxazine derivatives with antioxidative properties. This demonstrates the flexibility of azetidine derivatives in synthesizing compounds with potential therapeutic applications (Largeron & Fleury, 1998).

Anticancer Therapeutic Potential

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, an analog, has been shown to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in leukemia cells, indicating the potential of azetidine derivatives in cancer therapy (Magalhães et al., 2013).

Solid Acid Catalyst in Organic Synthesis

Phosphomolybdic acid is highlighted as an efficient catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives starting from furan-2-yl(phenyl)methanol, demonstrating the utility of azetidine and related compounds in facilitating organic synthesis reactions (Reddy et al., 2012).

DFT Calculations and Spectral Characterization

Novel synthesis and characterization of azetidine derivatives, incorporating extensive DFT calculations, underscore the importance of these compounds in materials science and the potential for further exploration in various fields of research (Enbaraj et al., 2021).

properties

IUPAC Name

(3-aminoazetidin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVRSUKQZOUCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669414
Record name (3-Aminoazetidin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-benzoyl-azetidine

CAS RN

887588-62-7
Record name (3-Aminoazetidin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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